molecular formula C11H12N2O B1267844 2-Cyano-N-(2,4-dimethylphenyl)acetamide CAS No. 50982-69-9

2-Cyano-N-(2,4-dimethylphenyl)acetamide

Cat. No. B1267844
CAS RN: 50982-69-9
M. Wt: 188.23 g/mol
InChI Key: PGRWYBYKTWXNDT-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,4-dimethylphenyl)acetamide, also known as 2-CN-DMPA, is a highly versatile compound with a wide range of applications in the scientific research field. It is a synthetic organic compound belonging to the class of compounds known as amides. It is commonly used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 2-CN-DMPA has a wide range of applications due to its unique chemical structure and properties.

Scientific Research Applications

Structural Aspects in Chemistry

2-Cyano-N-(2,4-dimethylphenyl)acetamide is part of a group of compounds whose structural aspects have been studied extensively. Research on similar compounds, like N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has revealed their ability to form crystalline salts and complexes with enhanced fluorescence properties, which are valuable in various chemical applications (Karmakar, Sarma, & Baruah, 2007).

Pharmacological Properties

Compounds structurally related to this compound have been studied for their potential pharmacological benefits. For instance, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide has been evaluated for its analgesic properties, showing how chemical modifications can lead to significant biological activities (Park, Park, Lee, & Kim, 1995).

Antitumor Activity

The derivatives of cyanoacetamides, including this compound, have been explored for their antitumor activities. A study involving the reaction of a similar compound with dimethylformamide dimethyl acetal demonstrated significant in vitro antitumor activity against certain cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Fahim, Elshikh, & Darwish, 2019).

Agricultural Applications

In agriculture, related compounds like chloroacetamides (including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide) have been used as herbicides to control grasses and broad-leaved weeds in various crops. These compounds function by inhibiting fatty acid synthesis in targeted plants (Weisshaar & Böger, 1989).

Electronic and Docking Studies

Cyanoacetamides, including this compound, have been subject to electronic and docking studies. These studies focus on understanding the molecular behavior and potential drug interactions of these compounds, essential for drug design and discovery (Anban, Pradhan, & James, 2017).

properties

IUPAC Name

2-cyano-N-(2,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRWYBYKTWXNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308036
Record name 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50982-69-9
Record name NSC201549
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201549
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-N-(2,4-dimethyl-phenyl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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